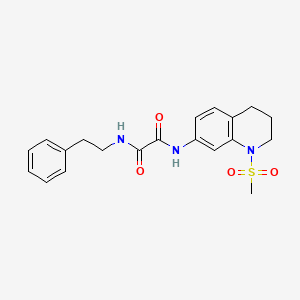

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

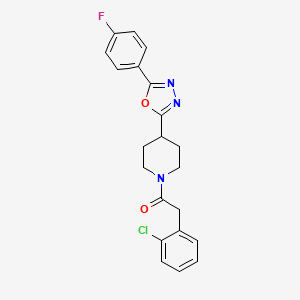

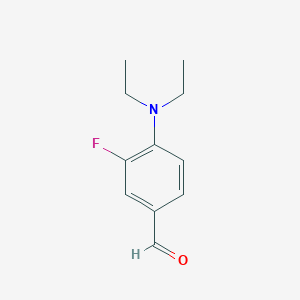

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrahydroquinoline ring, the methylsulfonyl group, and the oxalamide group would all contribute to the overall structure of the molecule .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present in the molecule. For example, the methylsulfonyl group could potentially undergo reactions with nucleophiles, and the oxalamide group could potentially participate in acid-base reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrahydroquinoline ring could potentially influence the compound’s solubility, stability, and reactivity .

Wissenschaftliche Forschungsanwendungen

RNA Modification for Enhanced mRNA Performance

The incorporation of N1-methylpseudouridine (m1Ψ) into synthetic messenger RNA (mRNA) has garnered attention. Researchers have found that m1Ψ substitution significantly enhances the performance of mRNA switches in cells . These modified mRNAs exhibit:

Synthetic Gene Circuits and Cell Behavior Control

Synthetic gene circuits play a crucial role in controlling cell behavior. N1-methylpseudouridine improves the performance of these circuits, enabling:

Safety and Hazards

Zukünftige Richtungen

Future research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Such research could potentially lead to the development of new pharmaceuticals or other useful compounds .

Wirkmechanismus

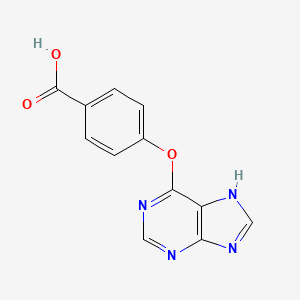

Target of Action

It is a purine nucleoside analogue , which typically targets indolent lymphoid malignancies .

Mode of Action

The compound’s mode of action involves inhibiting DNA synthesis and inducing apoptosis . It is incorporated into synthetic mRNA during in vitro transcription . It is read like uridine during protein biosynthesis, enabling high protein yields . It also leads to +1 ribosomal frameshifting, influencing mRNA translation fidelity .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA synthesis and apoptosis . It also influences mRNA translation, potentially affecting protein synthesis .

Pharmacokinetics

It is known that n1-methylpseudouridine, a related compound, is used in in vitro transcription and for the production of rna vaccines , suggesting that it may have good bioavailability.

Result of Action

The compound’s action results in the inhibition of DNA synthesis and induction of apoptosis . This can lead to the death of targeted cells, such as those in indolent lymphoid malignancies . The compound’s incorporation into mRNA can also influence the fidelity of protein synthesis .

Action Environment

It is known that the compound’s action can be influenced by the conditions of in vitro transcription .

Eigenschaften

IUPAC Name |

N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-28(26,27)23-13-5-8-16-9-10-17(14-18(16)23)22-20(25)19(24)21-12-11-15-6-3-2-4-7-15/h2-4,6-7,9-10,14H,5,8,11-13H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTVLVUYKLJVBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-N2-phenethyloxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2411299.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2411302.png)

![N-(3-(dimethylamino)propyl)-3-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2411307.png)

![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride](/img/structure/B2411308.png)

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2411311.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B2411313.png)

![4-(2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2411317.png)

![Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B2411319.png)